molecular formula C13H20N2O B1531909 1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol CAS No. 925921-12-6

1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol

Cat. No.: B1531909
CAS No.: 925921-12-6
M. Wt: 220.31 g/mol
InChI Key: QCQDYYNVFTYERU-UHFFFAOYSA-N
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Description

1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol is a piperidine derivative featuring a 4-aminophenethyl substituent at the piperidine nitrogen and a hydroxyl group at the 4-position. This scaffold is integral to several pharmacologically active compounds, particularly in opioid analgesics and anticonvulsants. Its structure allows for hydrogen bonding (via the hydroxyl and amino groups) and aromatic interactions, making it versatile in drug design. Notably, it is a key intermediate in Anileridine, a narcotic analgesic (), where it is esterified with a phenyl-carbethoxy group at the 4-position of the piperidine ring.

Properties

IUPAC Name

1-[2-(4-aminophenyl)ethyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4,13,16H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQDYYNVFTYERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

The following compounds share the piperidin-4-ol core but differ in substituents, influencing their pharmacological profiles:

Compound Name Substituents Key Structural Differences Pharmacological Use CAS/Reference
Anileridine 4-Phenyl-4-carbethoxy group added to piperidine Enhanced opioid receptor binding Narcotic analgesic 144-14-9
1-[3-(2,4,6-Trimethylphenoxy)propyl]piperidin-4-ol 2,4,6-Trimethylphenoxypropyl group at N1 Bulky aromatic substituent Anticonvulsant (ED₅₀ = 45 mg/kg) Compound 6 in
1-[(4-Aminophenyl)methyl]piperidin-4-ol 4-Aminobenzyl group at N1 Shorter alkyl linker, methyl instead of ethyl Unknown (structural analog) 262368-63-8
1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol Fluorine at C2 and aminomethyl at C4 of phenyl Electrophilic fluorine enhances metabolic stability Investigational 1039892-60-8
1-[2-(4-Hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidin-4-ol 4-Hydroxyphenoxyethyl and 4-methylbenzyl groups Complex substituents alter solubility Toxic (TDLo = 4.5 mg/kg, mouse) -

Key Observations :

  • Anileridine ’s carbethoxy group increases lipophilicity, enhancing blood-brain barrier penetration for analgesic effects .
  • Anticonvulsant activity in correlates with bulky substituents (e.g., trimethylphenoxy in Compound 6), likely due to enhanced receptor steric interactions.
  • Fluorination () or aminomethylation () modulates electronic properties and metabolic stability.

Pharmacological Data Comparison

Compound Activity (Test Model) ED₅₀/PI (Protection Index) Toxicity (TDLo) Reference
1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol Not directly reported - - -
Anileridine Analgesic (human) Effective at 25–50 mg doses Moderate (opioid side effects)
Compound 6 () Anticonvulsant (MES test) ED₅₀ = 45 mg/kg; PI = 4.2 Not reported
1-[2-(4-Hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidin-4-ol - - 4.5 mg/kg (ipr-mus)

Notes:

  • The lack of direct data on this compound suggests its primary role as an intermediate.
  • Anileridine’s efficacy as an analgesic is well-documented but comes with typical opioid risks (respiratory depression, addiction) .
  • Compound 6’s high PI (4.2) indicates a favorable safety margin for anticonvulsant use .

Challenges :

  • Steric hindrance from bulky substituents (e.g., trimethylphenoxy) complicates synthesis ().
  • Fluorinated analogs () require specialized reagents (e.g., Selectfluor®).

Biological Activity

1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This piperidine derivative is being explored for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-aminophenyl group, which contributes to its unique reactivity and biological interactions. The synthesis typically involves the reaction of 4-aminophenylethylamine with piperidin-4-ol, optimized for high yield and purity under controlled conditions.

This compound interacts with various biological targets, influencing cellular processes such as signaling pathways and gene expression. Notably, it has been identified as an inhibitor of glutaminase 1, an enzyme crucial for cancer cell proliferation. Its ability to modulate neurotransmitter systems also suggests potential applications in treating neurological disorders.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its efficacy in inducing apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential changes and caspase activation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
THP110Apoptosis induction via caspase activation
A54915Inhibition of glutaminase 1
MCF712Mitochondrial membrane potential disruption

Neuropharmacological Effects

The compound's structural properties allow it to interact with neurotransmitter receptors, potentially providing analgesic effects and anticonvulsant properties. Its modulation of neurotransmitter systems could be beneficial in managing conditions like epilepsy and chronic pain.

Case Studies

Several studies have highlighted the compound's biological activity:

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects on various cancer cell lines, revealing significant apoptosis induction in THP1 cells after treatment with the compound over 48 hours. The results indicated a substantial increase in both early and late apoptotic cells compared to controls .
  • Neuropharmacological Investigation : Another research focused on the compound's potential as an analgesic agent. It demonstrated a dose-dependent reduction in pain responses in animal models, suggesting its viability as a candidate for further development in pain management therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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